Disodium lauroamphodipropionate

Description

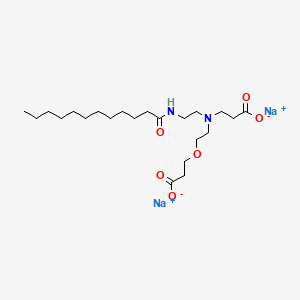

Structure

2D Structure

Properties

CAS No. |

69228-49-5 |

|---|---|

Molecular Formula |

C22H40N2Na2O6 |

Molecular Weight |

474.5 g/mol |

IUPAC Name |

disodium;3-[2-(2-carboxylatoethoxy)ethyl-[2-(dodecanoylamino)ethyl]amino]propanoate |

InChI |

InChI=1S/C22H42N2O6.2Na/c1-2-3-4-5-6-7-8-9-10-11-20(25)23-14-16-24(15-12-21(26)27)17-19-30-18-13-22(28)29;;/h2-19H2,1H3,(H,23,25)(H,26,27)(H,28,29);;/q;2*+1/p-2 |

InChI Key |

HQYLVDYBSIUTBB-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCN(CCC(=O)[O-])CCOCCC(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies of Disodium Lauroamphodipropionate

Advanced Synthetic Routes and Reaction Pathways for Disodium (B8443419) Lauroamphodipropionate

While specific, detailed industrial synthesis routes for disodium lauroamphodipropionate are often proprietary and not extensively published in academic literature, the synthesis can be understood through the established chemistry of related amphoteric surfactants. The general pathway typically involves a two-step process: the formation of an amide or imidazoline (B1206853) intermediate followed by carboxyethylation.

A common route for similar amphoteric surfactants involves the condensation of a fatty acid, in this case, lauric acid, with an amino-functional compound like aminoethylethanolamine (AEEA) or diethylene triamine (DETA). google.comgoogle.com This reaction, carried out at elevated temperatures (120-225°C), initially forms an amidoamine, which can then cyclize to form an imidazoline intermediate upon removal of water. google.comgoogle.com

The subsequent and defining step for a dipropionate is the reaction of this intermediate with two equivalents of an acrylic-type compound, such as acrylic acid or its esters (e.g., methyl acrylate). This reaction is a Michael addition, where the nucleophilic nitrogen atoms of the intermediate attack the activated double bond of the acrylic moiety. google.comjustia.com The process is typically conducted at temperatures around 100°C. google.com The final step involves the saponification of the resulting propionic acid ester or neutralization of the propionic acid with a base, such as sodium hydroxide, to yield the disodium salt. sanyo-chemical-solutions.com

The IUPAC name for this compound suggests a structure that may result from the ring-opening of the imidazoline during the carboxyethylation step or from using a linear diamine precursor. nih.gov

Optimization of Reaction Conditions and Yield

For the initial amidation/imidazoline formation, temperatures are typically elevated to drive the condensation reaction and remove the water byproduct. google.com A nitrogen sweep can be employed to facilitate water removal and prevent oxidation. google.com In the synthesis of related imidazoline compounds, reaction times can range from a few hours to over 24 hours, with temperatures between 80°C and 225°C. google.comresearchgate.net

The subsequent carboxyethylation step requires careful temperature control to prevent unwanted polymerization of acrylic acid and to ensure the desired degree of substitution. The molar ratio of the amine intermediate to the acrylic reactant is crucial for achieving the "dipropionate" structure. An excess of the acrylic reactant may be used to drive the reaction to completion. For similar reactions, temperatures are often maintained between 70°C and 100°C. google.comgoogleapis.com

The table below illustrates typical reaction conditions for the synthesis of related amphoteric surfactants, providing insight into the parameters that would be optimized for this compound production.

| Parameter | Imidazoline Formation | Carboxyethylation/Alkylation |

| Temperature | 80°C - 225°C | 70°C - 180°C |

| Catalyst | Often not required, but acid catalysts can be used. | Base catalysts can be used for ester hydrolysis. |

| Reactant Ratio | Near equimolar fatty acid to amine ratio. | Amine intermediate to alkylating agent ratio determines the degree of substitution. |

| Reaction Time | 1 - 24 hours | 1 - 8 hours |

The data in this table is representative of the synthesis of various imidazoline-based and amphoteric surfactants and serves as a general guideline. google.comresearchgate.netgoogle.comtandfonline.com

Mechanistic Studies of Lauroamphodipropionate Formation

The formation of this compound involves several key chemical transformations. The initial reaction between lauric acid and an amine like AEEA proceeds through a nucleophilic acyl substitution to form an amide. At sufficient temperatures, this amide can undergo an intramolecular condensation to form a five-membered imidazoline ring, releasing a molecule of water. jst.go.jp

The second stage, carboxyethylation, is a classic example of a Michael addition reaction. The nitrogen atoms in the intermediate act as nucleophiles, attacking the electron-deficient β-carbon of the α,β-unsaturated carbonyl of the acrylic acid or ester. This reaction can occur at one or more of the available nitrogen sites. The structure of this compound suggests that addition occurs at two sites, leading to the dipropionate name. ontosight.ai If an imidazoline is the intermediate, the reaction with acrylic acid can lead to the opening of the ring, resulting in a linear amine structure as suggested by the IUPAC name. The final neutralization is a straightforward acid-base reaction.

Development of Novel Precursors and Starting Materials

The traditional synthesis of this compound relies on petrochemical-derived amines and lauric acid, which is typically sourced from coconut or palm kernel oil. sci-hub.se There is a growing trend in the surfactant industry to develop novel precursors from renewable and sustainable sources.

Bio-based fatty acids, identical in structure to their oleochemical counterparts, are a primary focus. Additionally, research is underway to produce the amine precursors from biomass. For instance, amino acids or monosaccharides derived from biomass are being explored as starting materials for the synthesis of new amphoteric surfactants. nih.govd-nb.inforesearchgate.net The use of bio-based epichlorohydrin, derived from glycerol (B35011) (a byproduct of biodiesel production), is another route being explored for creating the hydrophilic head groups of some amphoteric surfactants. sci-hub.se

Design and Synthesis of Structurally Modified this compound Analogues

The structure of this compound can be modified to fine-tune its properties for specific applications. By varying the length of the fatty acid chain, analogues with different solubility, foaming characteristics, and detergency can be produced. For example, using caprylic or myristic acid instead of lauric acid would result in disodium capryloamphodipropionate or disodium myristoamphodipropionate, respectively. justia.com

The amine precursor can also be altered. Using different amino alcohols or polyamines would change the nature of the hydrophilic head group, impacting properties like mildness and foam stability. Furthermore, analogues can be synthesized where the propionate (B1217596) groups are replaced with other carboxylated moieties, such as acetate (B1210297) groups (from reaction with chloroacetic acid) to form amphodiacetates. google.com Research has also been conducted on synthesizing novel amphoteric surfactants with unique structures, such as those incorporating phosphate (B84403) ester groups or those derived from vanillin-modified imidazolines. scientific.netconsensus.app

Sustainable and Green Chemistry Approaches in Surfactant Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of surfactants to reduce their environmental impact. nih.gov For amphoteric surfactants like this compound, this involves several key strategies.

A primary approach is the use of renewable feedstocks, as discussed in the development of novel precursors. This includes utilizing fatty acids from sustainable plant sources and developing bio-routes to the amine components. nih.govacs.org

Another focus is on improving the atom economy of the synthesis. This can be achieved through catalytic processes that minimize waste and by designing reaction pathways that incorporate most of the atoms from the reactants into the final product. Solvent-free or one-pot synthesis methods are also being developed to reduce waste and energy consumption. researchgate.net For example, some imidazoline syntheses can be performed without a solvent. researchgate.net

Furthermore, the development of biodegradable surfactants is a major goal of green chemistry. The structure of this compound, with its ester and amide linkages, is generally amenable to biodegradation. Research into new bio-based surfactants often includes assessments of their biodegradability and aquatic toxicity to ensure they are environmentally benign. nih.govd-nb.info

The following table summarizes some green chemistry approaches relevant to the synthesis of amphoteric surfactants:

| Green Chemistry Principle | Application in Surfactant Synthesis |

| Use of Renewable Feedstocks | Sourcing fatty acids from sustainable plant oils; developing bio-based routes to amines. sci-hub.senih.gov |

| Atom Economy | Designing syntheses to maximize the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Avoiding toxic reagents and solvents; using enzymatic catalysts. |

| Designing for Energy Efficiency | Developing one-pot syntheses and reactions that proceed at lower temperatures and pressures. |

| Design for Degradation | Creating surfactants that readily biodegrade into harmless substances after use. nih.gov |

Molecular and Supramolecular Behavior of Disodium Lauroamphodipropionate

Theoretical and Computational Modeling of Disodium (B8443419) Lauroamphodipropionate Systems

Computational methods provide valuable insights into the behavior of disodium lauroamphodipropionate at a molecular level, complementing experimental observations.

Molecular Dynamics Simulations of Interfacial and Solution Properties

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of surfactant systems. While specific MD studies solely on this compound are not widely available in the provided search results, the principles can be inferred from simulations of similar surfactant systems. For instance, MD simulations on anionic/zwitterionic surfactant mixtures reveal insights into interfacial properties like density distribution and interfacial formation energy. syxbsyjg.com Such simulations can elucidate how the hydrophilic and hydrophobic portions of the surfactant molecules orient themselves at interfaces, such as oil-water interfaces. syxbsyjg.com These computational approaches can also help understand the synergistic effects when this compound is part of a mixed surfactant system. syxbsyjg.com

For example, in a simulation of a different surfactant system, the orientation of the surfactant's hydrocarbon tail in the oil phase and the interaction of the hydrophilic head with water molecules were quantified through parameters like the angle between the head group and tail chain and radial distribution functions. syxbsyjg.com Similar simulations for this compound could provide data on its conformation and interactions at interfaces.

Table 1: Illustrative Data from Molecular Dynamics Simulations of Surfactant Systems

| Parameter | Description | Illustrative Value |

| Interfacial Formation Energy (EIF) | The energy change when an interface is formed between two immiscible phases. | -640.959 kJ/mol (for an optimal SDS/SB12-3 mixture) syxbsyjg.com |

| Headgroup-Water Hydrogen Bonds | Average number of hydrogen bonds between the surfactant's hydrophilic head and water molecules. | 12.555 (for SB12-3) syxbsyjg.com |

| Hydrocarbon Chain Angle | The angle of the surfactant's hydrocarbon chain within the oil phase. | 114.368° (for SDS) syxbsyjg.com |

Note: The data in this table is for illustrative purposes and is derived from studies on other surfactants. Specific values for this compound would require dedicated simulations.

Quantum Chemical Calculations on this compound Structure and Reactivity

Quantum chemistry provides a fundamental understanding of the electronic structure and reactivity of molecules. wikipedia.org These calculations can be applied to this compound to predict its geometry, charge distribution, and spectroscopic properties. Methods like Density Functional Theory (DFT) and coupled-cluster theory are often employed for such studies. chemrxiv.org

While specific quantum chemical calculations for this compound were not found in the search results, the general applicability of these methods is well-established for organic molecules. chemrxiv.orgnih.gov Such calculations could elucidate reaction pathways and transition states involved in its synthesis or degradation. nih.gov Automated multiconfigurational methods are emerging as powerful tools for studying complex organic reactions, which could be applied to understand the reactivity of this compound. chemrxiv.org

Predictive Modeling of Surfactant Aggregation and Phase Behavior

Predictive models, often informed by both theoretical principles and experimental data, are used to forecast the aggregation and phase behavior of surfactants. researchgate.net These models can help in understanding how factors like concentration, temperature, and the presence of additives influence the formation of different supramolecular structures. researchgate.netnih.gov

For complex systems like those containing surfactants, modeling can help interpret the formation of various phases, from simple disperse systems to more complex aggregated structures. nih.gov The goal is to develop a phase diagram that maps out the stable states of the system under different conditions. researchgate.net While specific predictive models for this compound are not detailed in the provided results, the general framework for modeling nanoparticle and colloid aggregation can be adapted. researchgate.netnih.gov

Self-Assembly Phenomena and Aggregate Morphologies

A hallmark of surfactants is their ability to self-assemble in solution, forming a variety of aggregate structures.

Micellization Behavior and Critical Micelle Concentration (CMC) Determinations

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant monomers aggregate to form micelles. biotech-asia.org This is a dynamic equilibrium, with monomers constantly exchanging between the bulk solution and the micelles. google.com The CMC is a key parameter that is influenced by the surfactant's molecular structure, temperature, and the presence of electrolytes. biotech-asia.org For some surfactant-polymer systems, multiple CMCs can be observed, corresponding to different stages of aggregation, such as the initial formation of polymer-surfactant complexes and subsequent free micellization. nih.gov

The CMC can be determined by monitoring changes in the physical properties of the solution as a function of surfactant concentration. Abrupt changes in properties like surface tension or conductivity often signify the onset of micelle formation. researchgate.net

Table 2: Critical Micelle Concentration (CMC) Data for Various Surfactants

| Surfactant System | Method | Temperature (°C) | CMC (mM) |

| Cetylpyridinium Chloride (CPC) | Surface Tension | 30 | 0.98 |

| Cetylpyridinium Chloride (CPC) | Conductivity | 30 | 0.95 |

Note: This table provides examples of CMC values for a different surfactant. Specific CMC data for this compound would need to be determined experimentally.

Formation and Characterization of Higher-Order Supramolecular Structures (e.g., Vesicles, Lamellar Phases)

Beyond simple spherical micelles, this compound can form more complex, higher-order structures. These can include vesicles, which are spherical bilayers enclosing an aqueous core, and lamellar phases, which consist of stacked surfactant bilayers separated by layers of solvent. nih.govnih.gov The formation of these structures is dependent on factors such as surfactant concentration and the presence of other components like co-surfactants or lipids. nih.govnih.gov

For instance, in some systems, the addition of a co-surfactant can induce a transition from wormlike micelles to vesicles. scribd.com Lamellar phases can exist in different forms, such as a metastable, dilutable phase and a more stable phase with a constant interlamellar distance. scribd.com The formation of large unilamellar vesicles (LUVs) can sometimes be achieved through methods like extrusion. nih.gov

Influence of Environmental Variables (pH, Ionic Strength, Temperature) on Self-Assembly

The self-assembly of surfactants like this compound into aggregates such as micelles is a dynamic process significantly influenced by the surrounding environmental conditions. Key variables including pH, ionic strength, and temperature can alter the thermodynamics of micellization, affecting the critical micelle concentration (CMC) and the size and shape of the aggregates formed. umass.edumdpi.comrsc.org

pH: The pH of the solution plays a crucial role in determining the charge characteristics of amphoteric surfactants. googleapis.comresearchgate.net For this compound, changes in pH can alter the ionization state of its carboxylic acid and amine groups. googleapis.com This, in turn, affects the electrostatic interactions between surfactant molecules, influencing their tendency to form micelles. Generally, at a pH where the molecule has a net neutral charge (the isoelectric point), intermolecular repulsion is minimized, which can favor aggregation. Conversely, at pH values far from the isoelectric point, increased electrostatic repulsion between the head groups can lead to a higher CMC. The viscosity of solutions containing related polymers has been shown to be affected by pH changes. googleapis.com

Ionic Strength: The addition of electrolytes (increasing ionic strength) to a solution of ionic or amphoteric surfactants typically leads to a decrease in the CMC. umass.eduresearchgate.netchemsociety.org.ng This is attributed to the "salting-out" effect, where the added ions shield the electrostatic repulsion between the charged head groups of the surfactant molecules. chemsociety.org.ng This shielding allows the hydrophobic tails to associate more readily, promoting micelle formation at lower surfactant concentrations. The effect of ionic strength on the self-assembly of similar amphiphilic copolymers has also been observed. mdpi.com For some ionic surfactants, the presence of specific ions like Ca²⁺ can lead to more significant reductions in interfacial tension, although it may also affect solution stability at higher concentrations. researchgate.net The relationship between the logarithm of the CMC and the salt concentration can often be described by a linear relationship for many surfactants. chemsociety.org.ng

Temperature: Temperature has a more complex effect on the self-assembly of surfactants. For many surfactants, an increase in temperature initially leads to a decrease in the CMC as the dehydration of the hydrophobic chains makes their association more favorable. rsc.orgrsc.org However, beyond a certain point, the increased kinetic energy of the surfactant molecules can disrupt the organized micellar structures, leading to an increase in the CMC. The specific temperature dependence is a characteristic of the particular surfactant and the composition of the solution. rsc.org For some amphiphilic systems, self-assembly is enhanced at lower temperatures. rsc.org The Krafft temperature, the temperature at which the solubility of a surfactant equals its CMC, is a critical parameter; for this compound, the Krafft point is reportedly less than 25°C, indicating good solubility at room temperature. epo.org

Interactive Data Table: Influence of Environmental Variables on Surfactant Self-Assembly

| Variable | General Effect on CMC | Underlying Mechanism |

| pH | Varies depending on proximity to isoelectric point. | Alters the net charge of the surfactant headgroup, affecting electrostatic repulsion. googleapis.comresearchgate.net |

| Ionic Strength | Decreases CMC. | Shields electrostatic repulsion between headgroups, promoting aggregation. umass.eduresearchgate.netchemsociety.org.ng |

| Temperature | Can increase or decrease CMC. | Affects hydrophobic interactions and kinetic energy of surfactant molecules. rsc.orgrsc.org |

Interfacial Tension and Adsorption Kinetics of this compound

As a surface-active agent, this compound excels at modifying the interfaces between different phases, such as liquid-air or liquid-liquid. pageplace.de This ability is fundamental to its role in various applications.

Mechanisms of Interfacial Tension Reduction at Fluid-Fluid Interfaces

This compound reduces the interfacial tension between two immiscible fluids, like oil and water, by adsorbing at the interface. rsc.org Its amphiphilic structure is key to this process. ontosight.ai The hydrophobic lauryl group orients itself towards the oil phase, while the hydrophilic carboxylate and propionate (B1217596) groups remain in the aqueous phase. This molecular arrangement disrupts the cohesive forces between the water molecules at the interface, thereby lowering the interfacial tension. rsc.org The efficiency of interfacial tension reduction is related to how densely the surfactant molecules can pack at the interface. The presence of electrolytes can enhance this effect by reducing repulsion between the charged head groups, allowing for a more tightly packed interfacial film. researchgate.netnih.gov

Adsorption Dynamics and Orientations at Solid-Liquid Interfaces

The adsorption of surfactants onto solid surfaces is a dynamic process influenced by the properties of the surfactant, the solid surface, and the solution. When a solid is introduced into a solution of this compound, the surfactant molecules begin to diffuse towards the surface and adsorb. The rate of adsorption is initially high and then slows as the surface becomes more covered. The orientation of the adsorbed molecules depends on the nature of the solid surface. On a hydrophobic surface, the hydrophobic tails will likely adsorb onto the surface, leaving the hydrophilic heads exposed to the aqueous solution. Conversely, on a hydrophilic or charged surface, the charged head groups may interact with the surface, with the hydrophobic tails extending into the solution. At concentrations above the CMC, the adsorption behavior can become more complex, with the potential for the formation of surfactant aggregates, known as admicelles or hemimicelles, on the surface. american.edu

Role of this compound in Emulsification and Foaming Stability

This compound is valued for its ability to stabilize both emulsions and foams. ontosight.aigoogle.comgoogle.com

Emulsification: Emulsions are dispersions of one immiscible liquid in another, such as oil in water. This compound facilitates the formation and stabilization of emulsions by reducing the interfacial tension between the oil and water phases, which lowers the energy required for dispersion. mpg.de Once the emulsion is formed, the adsorbed layer of surfactant at the oil-water interface creates a protective barrier that prevents the droplets from coalescing. uu.nl This barrier can provide stability through electrostatic repulsion (due to the charged head groups) and steric hindrance.

Foaming Stability: Foams are dispersions of a gas in a liquid. The stability of a foam is dependent on several factors, including the surface tension of the liquid, the elasticity of the interfacial film, and the rate of liquid drainage from the foam lamellae (the thin liquid films between bubbles). This compound enhances foam stability by forming a resilient film at the air-water interface. researchgate.net This film can resist rupture and slow down the drainage of liquid from the foam structure. The presence of salts can sometimes enhance foam stability by inducing Marangoni stresses, which can counteract the thinning of the foam films. researchgate.net The stability of micellar structures, which can be correlated with foaming properties, is an important characteristic of surfactants like this compound. google.com

Advanced Analytical Characterization Techniques for Disodium Lauroamphodipropionate Research

Spectroscopic Methodologies for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for probing the molecular characteristics of Disodium (B8443419) Lauroamphodipropionate. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR, Raman) offer detailed insights into its structure, composition, and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure and dynamics of surfactants like Disodium Lauroamphodipropionate in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms, the three-dimensional structure (conformation), and the motion of different parts of the molecule. researchgate.netmdpi.com

Structural Elucidation: One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is fundamental for confirming the primary structure of this compound. chalmers.segoogleapis.com The chemical shifts of ¹H and ¹³C nuclei provide a map of the chemical environment of each atom, allowing for the identification of the lauryl chain, the propionate (B1217596) groups, and the linking ethylenediamine (B42938) backbone. psnc.pl For instance, distinct signals in the ¹³C NMR spectrum can differentiate between the ordered (all-trans) and disordered (gauche) conformations of the alkyl chain, with resonances around 33 ppm and 30 ppm, respectively. appliedmineralogy.com

Conformational Analysis: Two-dimensional (2D) NMR techniques are essential for a deeper understanding of molecular conformation. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable as it identifies protons that are close in space, even if they are far apart in the chemical structure. nih.govwikipedia.org NOESY cross-peaks can reveal the folding of the lauryl chain and the spatial arrangement of the hydrophilic head groups, providing a detailed picture of the molecule's three-dimensional shape in solution. researchgate.net This is crucial for understanding how the surfactant packs at interfaces or forms aggregates like micelles.

Molecular Dynamics: NMR relaxation studies provide insights into the dynamic behavior of the surfactant molecule. researchgate.netnih.gov By measuring the spin-lattice (T₁) and spin-spin (T₂) relaxation times, researchers can probe molecular motions over a wide range of timescales. nih.govnih.gov These measurements can reveal the flexibility of the alkyl chain, the rotational motion of the entire molecule, and the rate of conformational exchanges. nih.gov For example, a large exchange contribution to the transverse relaxation rate (R₂) can indicate slow conformational changes, such as those occurring within the fatty acid chain when the surfactant is part of a micelle. nih.gov

| NMR Technique | Information Obtained | Application to this compound |

| ¹H and ¹³C NMR | Primary structure, chemical environment of atoms. chalmers.sepsnc.pl | Confirms the presence of lauryl, propionate, and ethylenediamine moieties. Distinguishes between different carbon environments in the alkyl chain. |

| 2D NOESY | Through-space proton-proton proximities, 3D conformation. nih.govwikipedia.org | Elucidates the folding of the lauryl chain and the spatial arrangement of the hydrophilic head groups. |

| J-Coupling Analysis | Torsion angles between adjacent atoms. | Determines the preferred rotational state (conformation) around specific chemical bonds. |

| **Relaxation Studies (T₁, T₂) ** | Molecular motion, flexibility, and exchange rates. nih.govnih.gov | Characterizes the dynamics of the alkyl chain and the overall tumbling of the molecule in solution or within aggregates. |

Mass Spectrometry (MS) Techniques: LC-MS and DESI-MS for Mixture Analysis and High-Throughput Screening

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of this compound, providing precise information on its molecular weight and elemental composition. When coupled with separation techniques like Liquid Chromatography (LC) or utilized with ambient ionization methods like Desorption Electrospray Ionization (DESI), its capabilities are significantly expanded for analyzing complex mixtures and enabling rapid screening.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. This hyphenated technique is ideal for the analysis of commercial this compound, which is often a complex mixture of related structures, isomers, and impurities from the manufacturing process. The LC column separates the different components of the mixture based on their physicochemical properties, and the mass spectrometer then provides the molecular weight and structural information for each separated component. This allows for detailed purity profiling and identification of by-products.

| Technique | Principle | Advantages for Surfactant Analysis | Limitations |

| LC-MS | Separates mixture components via chromatography before MS analysis. researchgate.net | Provides detailed separation of isomers and impurities; enables quantification and structural elucidation of individual components. | Requires more extensive sample preparation; longer analysis time compared to direct methods. |

| DESI-MS | Direct ionization from a surface by a charged solvent spray. acs.orgchalmers.se | Extremely fast (high-throughput); requires minimal sample preparation; suitable for surface analysis. chalmers.se | May not separate isomers; potential for matrix effects and ion suppression. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of a compound by probing its molecular vibrations. rsc.org These techniques are highly effective for identifying the functional groups present in this compound and for studying intermolecular interactions.

Functional Group Identification: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. rsc.org Raman spectroscopy, conversely, measures the inelastic scattering of laser light. rsc.org Both techniques are complementary; FT-IR is particularly sensitive to polar bonds and hetero-nuclear functional groups, while Raman excels in analyzing non-polar, homo-nuclear bonds. rsc.org For this compound, FT-IR is ideal for detecting the carboxylate (COO⁻) groups, the ether linkage (C-O-C), and the amide (C=O) bond. Raman spectroscopy is highly effective for characterizing the long hydrocarbon (C-C) backbone of the lauryl group.

Intermolecular Interactions: The positions and shapes of vibrational bands are sensitive to the molecule's environment. nih.gov Changes in hydrogen bonding, crystal packing, or conformational state can cause shifts in peak frequencies and changes in bandwidth. nih.gov For example, the C=O stretching frequency of the amide group and the O-H stretching region (if protonated) can provide information about hydrogen bonding interactions between surfactant molecules or with solvent molecules. This allows researchers to study how this compound molecules interact with each other in aggregates or at interfaces.

| Functional Group | Expected FT-IR Frequencies (cm⁻¹) | Expected Raman Frequencies (cm⁻¹) | Vibrational Mode |

| Alkyl Chain (CH₂, CH₃) | 2850 - 2960 | 2850 - 2960 | C-H Stretching |

| Amide I | ~1650 | ~1650 | C=O Stretching |

| Carboxylate (COO⁻) | ~1550-1610 (asymmetric), ~1400 (symmetric) | Weak | C=O Stretching |

| Ether | ~1100 | Weak | C-O-C Stretching |

Chromatographic Separations for Purity Profiling and Mixture Analysis

Chromatographic techniques are essential for separating the components of complex mixtures, which is critical for the quality control and detailed characterization of commercial-grade this compound. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful methods used for this purpose.

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for separating, identifying, and quantifying components in a mixture. For an amphoteric surfactant like this compound, which can exist in various forms and is often part of a complex product mixture, Reversed-Phase HPLC (RP-HPLC) is particularly effective.

In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The components of the surfactant mixture are separated based on their relative hydrophobicity. By using a gradient elution, where the composition of the mobile phase is changed over time, a wide range of compounds with varying polarities can be effectively separated in a single run.

Specialized detectors enhance the information obtained:

UV/Vis Detector: Useful if the surfactant or its impurities contain chromophores.

Mass Spectrometry (MS) Detector: As discussed previously (LC-MS), this provides molecular weight and structural information for each peak, allowing for definitive identification of impurities and degradation products. psnc.pl

Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These are universal detectors that are not dependent on the optical properties of the analyte, making them ideal for quantifying compounds like this compound that may lack a strong UV chromophore.

A validated stability-indicating HPLC method can be developed to separate the main compound from process-related impurities and products formed under stress conditions (e.g., acid, base, oxidation). geoscienceworld.org This is crucial for assessing the purity and stability of the final product.

| Parameter | Typical Condition for Surfactant Analysis | Purpose |

| Column | C18 or C8, 4.6 x 150 mm, 3.5-5 µm | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | Gradient of Acetonitrile and water/buffer (e.g., acetate) | Elutes compounds of varying polarity for comprehensive mixture analysis. |

| Flow Rate | 1.0 - 2.0 mL/min | Controls the speed of the separation and peak resolution. |

| Detector | MS, CAD, or ELSD | Allows for universal detection and identification of all separated components. |

| Column Temperature | 30-40 °C | Ensures reproducible retention times and optimal peak shape. |

Supercritical Fluid Chromatography (SFC) for Complex Surfactant Systems

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. googleapis.com SFC merges the advantages of both gas and liquid chromatography, offering high efficiency and speed. researchgate.net

The use of supercritical CO₂ as the main mobile phase results in low viscosity and high diffusivity, which allows for very fast separations and rapid column equilibration, significantly reducing analysis times compared to HPLC. appliedmineralogy.com While supercritical CO₂ is non-polar, its solvating power can be easily tuned by adding a small amount of a polar organic solvent, known as a modifier (e.g., methanol). This makes SFC suitable for the analysis of a wide range of compounds, from non-polar to moderately polar, including complex surfactant systems.

For this compound and related compounds, SFC offers several key advantages:

Speed: Analysis times can be 3-4 times faster than traditional HPLC. appliedmineralogy.com

Reduced Solvent Consumption: The primary reliance on CO₂ makes SFC a "greener" alternative to HPLC, reducing the use of organic solvents. appliedmineralogy.com

Orthogonal Selectivity: SFC can often provide different separation patterns compared to RP-HPLC, which is useful for resolving co-eluting peaks.

Compatibility with MS: SFC can be easily coupled with mass spectrometry (SFC-MS) for peak identification.

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

| Primary Mobile Phase | Supercritical CO₂ googleapis.com | Liquid solvents (e.g., Acetonitrile, Water) |

| Analysis Speed | Very fast (typically < 20 min) nih.gov | Slower, longer run and equilibration times |

| Solvent Consumption | Low organic solvent usage, environmentally friendly appliedmineralogy.com | High consumption of organic solvents |

| Pressure Drop | Lower, due to low viscosity of mobile phase | Higher, especially with small particle columns |

| Applications | Chiral and achiral separations, complex mixtures, thermally labile compounds researchgate.net | Broadly applicable, especially for polar and ionic compounds |

Scattering Techniques for Aggregate Size and Morphology Determination

Scattering techniques are non-invasive methods that provide critical information about the size, shape, and structure of particles and molecular aggregates in solution.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a primary technique for measuring the size distribution of sub-micron particles and molecules in a liquid. norlab.com The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. norlab.comnih.gov These fluctuations are caused by the Brownian motion of the particles, from which the diffusion coefficient can be calculated. nih.gov Using the Stokes-Einstein relationship, the diffusion coefficient is then converted into the hydrodynamic diameter, which represents the effective size of the particle as it moves through the solution. norlab.com

For a surfactant like this compound, DLS is instrumental in characterizing the micelles that form above its critical micelle concentration (CMC). The key parameters obtained from a DLS measurement are:

Hydrodynamic Diameter (Z-average): The intensity-weighted mean diameter of the aggregates in solution.

Polydispersity Index (PDI): A measure of the broadness of the size distribution. A PDI value below 0.1 indicates a highly monodisperse (uniform) sample, whereas values above 0.3 suggest a broad size distribution or the presence of multiple particle populations.

While DLS is a standard and powerful tool for analyzing micellar systems, specific research studies detailing the hydrodynamic diameter and PDI of this compound micelles were not prevalent in the surveyed literature. researchgate.netmdpi.com However, the technique remains fundamental for assessing the size and size uniformity of its aggregates under various conditions such as concentration, pH, and salinity. nih.gov

For more detailed structural information beyond the hydrodynamic size provided by DLS, Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are employed. wikipedia.org These techniques measure the elastic scattering of X-rays or neutrons from a sample at very small angles, providing structural information on the scale of 1 to 100 nanometers. wikipedia.orgmdpi.com Analysis of the resulting scattering pattern can reveal detailed information about the shape, size, and internal structure of surfactant micelles. nih.govembl-hamburg.de

Through modeling of SAXS and SANS data, researchers can determine:

The shape of the micelles (e.g., spherical, ellipsoidal, cylindrical).

The dimensions of the micelle, such as the radius of the hydrophobic core and the thickness of the hydrophilic shell.

The aggregation number (the number of surfactant molecules per micelle).

Despite their power, specific SAXS or SANS studies focused on the detailed micellar structure of this compound were not identified in the reviewed literature. Application of these techniques would provide significant insight into how its molecular structure dictates the morphology of its self-assembled aggregates. mdpi.com

Surface-Sensitive Techniques for Interfacial Adsorption Studies

The primary function of a surfactant is to adsorb at interfaces (e.g., air-water or oil-water) and lower the interfacial tension. Surface-sensitive techniques are crucial for quantifying this behavior and characterizing the resulting adsorbed layer.

Tensiometry is a fundamental technique used to measure surface and interfacial tension. For surfactants, plotting surface tension as a function of concentration is the standard method for determining the Critical Micelle Concentration (CMC). The CMC is the concentration at which micelle formation begins, and it corresponds to the point where the surface tension reaches a minimum and plateaus. google.com A lower CMC value indicates a more efficient surfactant, as less material is needed to achieve the maximum reduction in surface tension.

Research on a commercial grade of Lauroamphodipropionate provides specific data on its surface activity in a 0.1M Sodium Chloride solution at pH 9.5. google.com The data, measured using a Kruss K-12 Tensiometer, highlights its high efficiency in reducing surface tension. google.com

Table 1: Surface Activity Parameters for Lauroamphodipropionate google.com

| Parameter | Value | Description |

| CMC (M) | 6.3 x 10⁻⁷ | The molar concentration at which micelles begin to form. A very low value indicates high efficiency. |

| γcmc (dyn/cm) | 34.0 | The surface tension of the solution at the Critical Micelle Concentration. |

| Area/Molecule (Ų) | 56 | The average area occupied by each surfactant molecule at the air-water interface. |

| pC-20 | 7.3 | The negative logarithm of the concentration required to reduce the surface tension by 20 dyn/cm. A higher value indicates greater adsorption efficiency. |

Data sourced from a study on MIRANOL® H2M-SF (Lauroamphodipropionate) in 0.1M NaCl solution. google.com

Interfacial rheology complements tensiometry by probing the mechanical properties of the adsorbed surfactant layer. mdpi.com These measurements assess the viscoelasticity of the interface, which is critical for the stability of emulsions and foams. dataphysics-instruments.com The interface is subjected to controlled deformation (either shear or dilation), and the resulting stress is measured to determine parameters like the elastic (storage) and viscous (loss) moduli. mdpi.com A highly elastic interfacial layer can better withstand mechanical shocks and prevent the coalescence of droplets or bubbles. While specific interfacial rheology data for this compound was not found, this type of analysis is essential for understanding its role as a stabilizer. researchgate.net

Atomic Force Microscopy (AFM) is a powerful surface imaging technique that provides topographical information at the nanoscale. aps.org In the context of surfactant research, AFM can be used to directly visualize the structure of surfactant molecules adsorbed onto a solid substrate. nih.gov By scanning a sharp tip mounted on a cantilever over the surface, AFM can map the morphology of the adsorbed layer, revealing how individual molecules or aggregates are arranged. frontiersin.org

AFM can provide insights into:

The formation of surface aggregates, such as hemimicelles or admicelles.

The transition from monolayer to bilayer coverage.

The influence of substrate properties (e.g., hydrophobicity) on the adsorption pattern.

The thickness and uniformity of the adsorbed film.

This direct visualization is invaluable for understanding the mechanisms behind wetting, lubrication, and detergency at a fundamental level. To date, specific AFM studies imaging adsorbed layers of this compound are not available in published research. Such investigations would be highly beneficial for correlating its molecular structure with its adsorption behavior on different materials.

Bioremediation and Environmental Degradation Pathways of Disodium Lauroamphodipropionate

Microbial Biodegradation Mechanisms and Kinetics

Microbial biodegradation is a primary mechanism for the removal of organic chemicals like surfactants from the environment. mdpi.comslideshare.net This process involves microorganisms utilizing the substance as a source of carbon and energy, leading to its breakdown and eventual mineralization into simpler inorganic compounds. ijnrd.org The general process for surfactants can be divided into primary degradation, where the molecule loses its surface-active properties, and ultimate degradation, which results in complete breakdown to carbon dioxide, water, and mineral salts. ijnrd.orgresearchgate.net

Identification and Isolation of Degrading Microorganisms

Specific microorganisms capable of degrading Disodium (B8443419) Lauroamphodipropionate have not been explicitly identified in available research. However, studies on various surfactant types have shown that consortia of bacteria, often found in environments like wastewater treatment plants and contaminated soils, are typically responsible for biodegradation. semanticscholar.orgijcs.ro

The isolation of such microorganisms generally involves enrichment culture techniques. ijarbs.com This process includes:

Collecting samples from environments where the surfactant is present (e.g., industrial wastewater, sewage sludge).

Culturing the samples in a minimal salt medium where the target surfactant is the sole source of carbon and energy. semanticscholar.orgijarbs.com

Repeatedly transferring the growing cultures to fresh media to select for and isolate the most efficient degrading strains.

Bacteria from genera such as Pseudomonas, Acinetobacter, Enterobacter, and Bacillus have been frequently identified as potent degraders of various types of surfactants. ijnrd.orgsemanticscholar.orgijcs.ro It is highly probable that similar microbial communities, or consortia containing these types of bacteria, would be involved in the breakdown of Disodium Lauroamphodipropionate. The use of a microbial consortium is often more effective than single strains due to the synergistic metabolic activities of different species. semanticscholar.org

Elucidation of Enzymatic Pathways and Metabolite Identification

The molecular structure of this compound features several functional groups susceptible to enzymatic attack, including an amide linkage, ether linkages, and a long alkyl (lauroyl) chain. ontosight.ainih.gov While the specific enzymatic pathway for this compound is not documented, the degradation is expected to proceed via established routes for similar surfactants. mst.dkresearchgate.net

The initial steps in the biodegradation of surfactants typically involve enzymes such as monooxygenases and hydrolases. researchgate.net

Oxidation of the Alkyl Chain: The degradation likely begins with the oxidation of the terminal methyl group of the lauroyl chain (ω-oxidation) by an alkane monooxygenase, followed by further oxidation to a carboxylic acid. The resulting fatty acid chain can then be progressively shortened via the β-oxidation pathway. researchgate.net

Hydrolysis of Linkages: The amide and ether bonds are susceptible to hydrolytic cleavage by enzymes like amidases and etherases, respectively. rsc.org Hydrolysis of the amide bond would separate the lauroyl tail from the rest of the molecule. Cleavage of the ether linkages would break down the hydrophilic portion of the surfactant.

The expected initial metabolites from these enzymatic actions would include:

Lauric acid (from cleavage of the amide bond)

A series of smaller organic acids, aldehydes, and alcohols (from the oxidation of the alkyl chain)

Propionic acid derivatives (from the hydrophilic head)

These smaller molecules are then expected to enter central metabolic pathways and be further mineralized. researchgate.net However, studies on the related compound Disodium Cocoamphodiacetate (DSCADA) have shown that biodegradation can be limited, potentially leading to the formation of recalcitrant metabolites that are not easily broken down further. atamanchemicals.com

Factors Influencing Biodegradation Efficiency

The rate and extent of surfactant biodegradation are controlled by a combination of factors related to the chemical's structure, the microbial population, and the environmental conditions. mdpi.comresearchgate.net

| Factor | Description | Impact on Biodegradation of this compound |

| Chemical Structure | The presence of linear alkyl chains, like the lauroyl group, generally enhances biodegradability compared to branched chains. pageplace.de | The linear lauroyl chain is expected to be readily biodegradable. |

| Microbial Consortia | A diverse community of microorganisms can work synergistically to degrade complex molecules. mdpi.com | Biodegradation is likely more efficient with an acclimated microbial consortium from a wastewater treatment plant than with a single bacterial strain. |

| Bioavailability | The ability of microorganisms to access the surfactant. This can be limited by adsorption to solids or low water solubility. mdpi.com | As a surfactant, it is water-soluble, which generally increases its bioavailability to aquatic microorganisms. |

| Concentration | High concentrations of surfactants can be toxic or inhibitory to microbial activity. atamanchemicals.com | Studies on similar amphoteric surfactants show that high concentrations (>216 mg/L) can be toxic to bacteria in wastewater treatment. atamanchemicals.com |

| Temperature | Microbial activity and enzyme kinetics are temperature-dependent, with an optimal range for maximum degradation. ijarbs.com | Degradation rates are expected to be higher in warmer temperatures and significantly slower in cold conditions. |

| pH | The pH of the environment affects both microbial viability and the activity of extracellular enzymes. mdpi.com | The optimal pH for most degrading bacteria is near neutral (pH 7-8). mdpi.com |

| Nutrients | The presence of other essential nutrients, such as nitrogen and phosphorus, is required for microbial growth. ijarbs.com | In nutrient-limited environments, the rate of biodegradation may be slowed. |

| Oxygen | Aerobic degradation is generally faster and more complete than anaerobic degradation. mdpi.com | The ultimate biodegradability under anaerobic conditions is often poor for complex surfactants. mst.dk |

Abiotic Degradation Processes in Aquatic and Terrestrial Environments

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily photodegradation (by light) and hydrolysis (by water).

Photodegradation Pathways and Products

Photodegradation occurs when a chemical absorbs light energy, leading to its decomposition. While some surfactants are resistant to direct photolysis, the process can be accelerated by the presence of photosensitizing substances in the environment, such as humic acids or titanium dioxide (TiO₂). ias.ac.innih.gov

The photodegradation of surfactants can lead to the complete mineralization of the organic molecule into CO₂, H₂O, and inorganic ions. ias.ac.in The process typically involves the generation of highly reactive hydroxyl radicals (•OH), which can attack the organic structure. dntb.gov.ua For this compound, this would likely involve the oxidation of the alkyl chain and cleavage of the amide and ether bonds. Specific photodegradation products for this compound have not been identified in the literature.

Hydrolytic Degradation Mechanisms

Hydrolysis is the cleavage of chemical bonds by the addition of water. The rate of hydrolysis is highly dependent on pH and temperature. googleapis.com The structure of this compound contains amide and ether linkages, which can be susceptible to hydrolysis under certain conditions.

Amide Hydrolysis: The amide bond can be hydrolyzed under either acidic or basic conditions, although it is generally stable at neutral pH. This would split the molecule into lauric acid and the amino-propionate head group. googleapis.com

Ether Hydrolysis: Ether linkages are generally very stable and resistant to hydrolysis, except under very strong acidic conditions.

Therefore, under typical environmental pH conditions (pH 6-9), significant hydrolytic degradation of this compound is not expected to be a primary degradation pathway.

Environmental Fate Modeling and Persistence Assessment

Environmental Fate Modeling

Environmental fate models for chemical substances are computational tools that predict their distribution and transformation in the environment. For surfactants like this compound, these models would typically incorporate data on physical-chemical properties, transport phenomena (advection and dispersion), and transformation processes (such as biodegradation, hydrolysis, and photolysis).

Currently, there is a lack of publicly available, specific environmental fate models developed exclusively for this compound. However, the fate of surfactants, in general, can be estimated using Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the molecular structure of a chemical with its physicochemical and biological properties, including its environmental fate. For amphoteric surfactants, QSAR models can be used to predict properties like water solubility, soil and sediment adsorption coefficients (Koc), and bioconcentration factors (BCF), which are crucial parameters in environmental fate modeling. The complex zwitterionic nature of this compound, which varies with pH, presents a challenge for the accuracy of standard QSAR models.

Persistence Assessment

Persistence refers to the length of time a substance remains in a particular environment before being broken down by chemical or biological processes. The assessment of persistence is a key component of environmental risk assessment.

A significant report by the Danish Environmental Protection Agency has indicated a lack of experimental data on the bioaccumulation potential and aquatic toxicity of a group of amphoteric surfactants that includes this compound. mst.dk This suggests a data gap in the formal persistence assessment of this specific compound.

In the absence of specific experimental data, persistence can be inferred from the general properties of amphoteric surfactants. These compounds are generally considered to be readily biodegradable. The presence of both a fatty acid chain and amino acid-like structures in this compound suggests that it can be metabolized by microorganisms. The initial step in its degradation is likely the hydrolysis of the amide and ether linkages, followed by the aerobic biodegradation of the resulting components.

The following table summarizes the available information regarding the persistence of this compound:

| Parameter | Finding | Source |

| Bioaccumulation Potential | No experimental data found. | mst.dk |

| Aquatic Toxicity | No experimental data found. | mst.dk |

| Biodegradability | Generally considered readily biodegradable based on the structure of amphoteric surfactants. | General Surfactant Literature |

It is important to note that while general information suggests low persistence, the lack of specific studies on this compound necessitates a cautious approach in its environmental risk assessment.

Development of Engineered Biological Systems for Enhanced this compound Remediation

Bioremediation is an environmentally friendly and cost-effective approach to clean up contaminated sites. Engineered biological systems aim to enhance the efficiency of bioremediation by optimizing conditions for microbial activity or by using specifically adapted microorganisms.

To date, there is no specific information available in the reviewed literature on the development of engineered biological systems designed explicitly for the remediation of this compound. However, based on the principles of bioremediation of surfactants, several potential strategies could be employed.

Potential Engineered Bioremediation Strategies:

Bioaugmentation: This involves the introduction of specific microbial strains or consortia with a known capability to degrade amphoteric surfactants into a contaminated environment. These microorganisms could be isolated from sites with a history of surfactant contamination and potentially enhanced through laboratory selection or genetic engineering.

Biostimulation: This strategy focuses on stimulating the growth and activity of indigenous microorganisms capable of degrading the target compound. For this compound, this could involve the addition of nutrients (e.g., nitrogen and phosphorus), oxygen, or adjusting the pH to create optimal conditions for microbial metabolism.

Phytoremediation: The use of plants to remove, contain, or degrade environmental contaminants. While less common for surfactants, certain plant species with extensive root systems could potentially support microbial communities that degrade this compound in the rhizosphere.

Research into the microbial degradation pathways of this compound would be a crucial first step in developing effective engineered bioremediation systems. Identifying the specific enzymes and genes involved in its breakdown would open the door to creating genetically engineered microorganisms with enhanced degradation capabilities.

The following table outlines potential research directions for developing engineered bioremediation systems for this compound:

| Research Area | Objective |

| Microbial Screening | Isolate and identify indigenous microorganisms capable of utilizing this compound as a sole carbon source. |

| Metabolic Pathway Elucidation | Determine the specific enzymatic reactions and metabolic pathways involved in the biodegradation of this compound. |

| Genetic Engineering | Enhance the degradative capabilities of promising microbial strains by overexpressing key enzymes or introducing new metabolic pathways. |

| Bioprocess Optimization | Investigate the optimal environmental conditions (pH, temperature, nutrient levels) for the efficient bioremediation of this compound in soil and water. |

While the current body of scientific literature does not detail engineered systems for this specific compound, the broader knowledge of surfactant bioremediation provides a solid foundation for future research and development in this area.

Advanced Research Applications and Methodological Developments Involving Disodium Lauroamphodipropionate

Disodium (B8443419) Lauroamphodipropionate in Enhanced Oil Recovery (EOR) Research

Enhanced Oil Recovery (EOR) encompasses techniques aimed at increasing the amount of crude oil that can be extracted from a reservoir after primary and secondary recovery methods have been exhausted. espublisher.com Chemical EOR, particularly surfactant-polymer (SP) flooding, is a critical area of this research where surfactants play a pivotal role. espublisher.comresearchgate.net While specific field studies detailing the use of Disodium Lauroamphodipropionate are not extensively published, its properties as an amphoteric surfactant make it a relevant candidate for such applications based on established EOR principles.

The fundamental mechanism of surfactant-based EOR is the reduction of interfacial tension (IFT) between the trapped oil and the injection water, which helps to mobilize the residual oil. researchgate.net The amphiphilic nature of this compound, possessing both a hydrophobic lauryl tail and hydrophilic carboxylate groups, allows it to adsorb at the oil-water interface, significantly lowering the IFT. ontosight.ai This reduction in IFT diminishes the capillary forces that trap oil droplets within the porous rock matrix, allowing them to be displaced. nih.gov

Furthermore, interactions at the rock surface are crucial. Surfactants can alter the wettability of the reservoir rock, ideally shifting it towards a more water-wet state, which can further aid in oil release. researchgate.net As an amphoteric surfactant, this compound's charge characteristics can be influenced by the pH of the reservoir brine, potentially offering a mechanism to optimize its adsorption and interaction with rock surfaces, which are often charged.

In SP flooding, polymers are added to the surfactant solution to increase the viscosity of the displacing fluid. researchgate.net This improves the mobility ratio between the injected fluid and the oil, leading to a more stable displacement front and preventing "viscous fingering," where the less viscous injection fluid bypasses the oil. researchgate.netmdpi.com The result is an improved macroscopic sweep efficiency, ensuring that a larger volume of the reservoir is contacted by the chemical slug. mdpi.com

The optimization of an SP formulation involves achieving a synergistic balance between low IFT (from the surfactant) and adequate viscosity (from the polymer). mdpi.com Research focuses on ensuring compatibility between the surfactant and the polymer, as adverse interactions can degrade the performance of both components. academicjournals.org The addition of a polymer can sometimes slow the diffusion of the surfactant to the oil-water interface, a factor that must be considered in the design of the flooding system. academicjournals.org The goal is to create a robust formulation that maintains its chemical and thermal stability under harsh reservoir conditions of high temperature and salinity, ultimately maximizing oil displacement. mdpi.commdpi.com An optimized SP system can achieve significantly higher oil recovery compared to water or polymer flooding alone. mdpi.comcscanada.net

Synergistic Interactions in Multi-Component Surfactant Systems

Surfactant mixtures are often preferred over single-surfactant systems because they can offer superior performance through synergistic interactions. ucl.ac.uk Synergy occurs when the properties of the mixture are more favorable than those of the individual components. nih.gov As an amphoteric surfactant, this compound is a prime candidate for inclusion in mixed-surfactant systems to create optimized blends.

In aqueous solutions, surfactant molecules self-assemble into aggregates called micelles above a certain concentration known as the critical micelle concentration (CMC). google.com When two or more different surfactants are present, they can form mixed micelles. The interactions between the different surfactant molecules within these micelles determine whether the system behaves ideally or non-ideally.

Strong attractive interactions, particularly between the headgroups of different surfactant types (e.g., electrostatic attraction between anionic and cationic surfactants or ion-dipole interactions between ionic and nonionic surfactants), lead to synergistic effects. umd.eduresearchgate.netresearchgate.net This synergy is characterized by a negative molecular interaction parameter (β) and results in a mixed CMC that is lower than the CMC of either individual surfactant. nih.govresearchgate.net A lower CMC is advantageous as it means the desired surfactant properties, such as surface tension reduction and solubilization, are achieved at a lower total surfactant concentration. google.com

For instance, studies on anionic/nonionic mixtures and anionic/cationic mixtures have demonstrated significant synergistic interactions, leading to more efficient micelle formation. nih.govresearchgate.net The amphoteric nature of this compound allows it to interact favorably with anionic, cationic, and nonionic surfactants, reducing electrostatic repulsion and potentially leading to more compact and stable mixed micellar structures. researchgate.net

| Surfactant Mixture Type | Primary Interaction Mechanism | Interaction Parameter (β) | Effect on Mixed CMC |

|---|---|---|---|

| Anionic / Cationic | Strong electrostatic attraction between oppositely charged headgroups. umd.edu | Strongly Negative | Significant reduction (Strong Synergy). researchgate.net |

| Ionic / Nonionic | Reduced electrostatic repulsion; ion-dipole interactions. researchgate.net | Negative | Reduction (Synergy). nih.gov |

| Nonionic / Nonionic | Weak interactions; primarily entropic effects. | Close to Zero (Ideal Mixing) | Intermediate between individual CMCs. researchgate.net |

This compound as a Component in Specialized Industrial Formulations

This compound is valued in a variety of specialized industrial formulations due to its combination of performance, mildness, and stability. ontosight.aipageplace.de It functions effectively as a wetting agent, emulsifier, and foaming agent in complex chemical environments. atamanchemicals.com

Its utility is particularly notable in industrial and household cleaning agents designed for heavy-duty tasks. zohardalia.co.il It aids in the emulsification of oils and greases, allowing them to be lifted from surfaces and washed away. atamanchemicals.com A key attribute for specialized cleaners is chemical stability. Research and material data show that this compound is stable in formulations containing strong oxidizing agents like sodium hypochlorite (B82951) and hydrogen peroxide, environments where many other surfactants would degrade. zohardalia.co.il This makes it a valuable component for disinfectant cleaners, bleach-based products, and other demanding industrial applications.

| Property | Function in Industrial Formulations | Relevant Applications | Source |

|---|---|---|---|

| Emulsifier | Breaks down and suspends oils and greases in water. | Industrial degreasers, heavy-duty surface cleaners. | atamanchemicals.com |

| Wetting Agent | Reduces surface tension, allowing cleaning solutions to spread evenly. | Surface cleaners, textile processing. | atamanchemicals.com |

| High Foaming | Generates a stable foam structure. | Industrial foaming cleaners, personal cleansers. | zohardalia.co.il |

| Chemical Stability | Remains effective in the presence of strong oxidizing agents. | Cleaners containing sodium hypochlorite or hydrogen peroxide. | zohardalia.co.il |

Mechanisms of Action in Corrosion Inhibition Systems

This compound serves as an effective corrosion inhibitor, primarily by adsorbing onto a metal's surface to form a protective film. researchgate.netresearchgate.net This film acts as a physical barrier, isolating the metal from corrosive elements. The amphoteric nature of the molecule, possessing both hydrophobic (lauryl chain) and hydrophilic (carboxylate and amino groups) parts, is key to this function. nih.gov

The primary inhibition mechanism involves the surfactant molecules arranging themselves on the metal. researchgate.netresearchgate.net The polar head of the molecule interacts with the charged metal surface, while the non-polar, hydrophobic tail orients away, creating a barrier that repels water and other corrosive agents. j-cst.org This adsorption can be influenced by the pH of the surrounding environment, which affects the ionic state of the molecule, allowing it to function effectively across a range of acidic and alkaline conditions. nih.gov The stability and density of this protective film are crucial for its performance, which is dependent on the inhibitor's concentration. nih.gov Theoretical studies, including quantum chemical calculations and molecular dynamics simulations, help in understanding these adsorption processes and predicting the efficiency of such inhibitors. nsps.org.ngmdpi.com

Organic corrosion inhibitors often contain heteroatoms like nitrogen and oxygen, which are present in this compound and facilitate adsorption onto the metal surface. researchgate.netnih.gov The process can involve physisorption, chemisorption, or a mixture of both, leading to the formation of a stable protective layer that blocks the active sites for corrosion. mdpi.com

Table 1: Factors Influencing Corrosion Inhibition by this compound

| Factor | Description | Impact on Inhibition |

| Concentration | Amount of inhibitor in the solution. | Optimal concentration leads to the formation of a dense, stable protective film. |

| pH | Acidity or alkalinity of the environment. | Affects the ionic form of the molecule (cationic, anionic, or zwitterionic), influencing its adsorption mechanism and effectiveness on differently charged surfaces. |

| Temperature | The thermal condition of the system. | Can affect the stability of the adsorbed film; higher temperatures may increase corrosion rates and reduce inhibitor efficiency. nih.gov |

| Molecular Structure | The inherent chemical makeup of the inhibitor. | The presence of both hydrophobic and hydrophilic groups, along with heteroatoms, determines its ability to form a protective barrier. |

Role in Foaming Agents for Gas Production and Industrial Cleaning

This compound is valued for its role as a foaming agent in specialized industrial applications, including gas production and cleaning. google.comzohardalia.co.il Its ability to reduce surface tension and create stable foam is central to its utility. researchgate.net

In the oil and gas industry, particularly for gas well deliquification, foaming agents are used to remove water and other liquids that can hinder production. prci.org The foam generated by surfactants like this compound can effectively lift and carry liquids out of the wellbore. prci.org The stability of the foam is critical, ensuring it can withstand the high-pressure and high-temperature conditions often found in gas wells. zohardalia.co.ilprci.org These foams can also help in cleaning solid particles from the well. prci.org

In industrial cleaning, foams provide extended contact time on vertical or complex surfaces, which enhances cleaning efficiency. zohardalia.co.il this compound contributes to formulations that produce high, stable foam, suitable for a variety of industrial and household cleaners. zohardalia.co.ilontosight.ai It is compatible with a wide pH range and other surfactant types, making it a versatile component in cleaning products. zohardalia.co.ilscribd.com

Table 2: Applications of this compound as a Foaming Agent

| Application Area | Function of Foam | Key Properties of the Surfactant |

| Gas Production | Removes liquids (brines, condensates) from gas wells to improve gas flow. prci.org | High foam stability under high temperature and pressure; compatibility with brines. zohardalia.co.ilprci.org |

| Industrial Cleaning | Increases contact time of cleaning solutions on surfaces for more effective soil removal. zohardalia.co.il | Excellent foaming capacity; stability in alkaline and acidic formulations; good detergency. zohardalia.co.ilontosight.ai |

| Personal Care | Used in products like shampoos to create lather. justia.com | Mildness, high foam generation. zohardalia.co.il |

Interdisciplinary Applications in Material Science and Biotechnology

Templating Agent for Mesoporous Materials and Nanoparticle Synthesis

The self-assembling nature of surfactants like this compound allows them to be used as templating agents in the creation of advanced materials. diva-portal.orgijpda.org In the synthesis of mesoporous materials, such as specific forms of silica, surfactant molecules form micelles or other ordered structures in a solution. dtic.milmdpi.com These structures act as a template around which inorganic precursors polymerize. ijpda.org After the material solidifies, the surfactant template is removed, leaving behind a porous structure with a large surface area. ijpda.org The size and arrangement of these pores can be controlled by adjusting the synthesis conditions. dtic.mil

This compound can also be used to control the synthesis of nanoparticles. scielo.br During nanoparticle formation, the surfactant molecules can adsorb to the particle surfaces, preventing them from aggregating and thus controlling their final size and shape. researchgate.netau.dk This control is essential for producing nanoparticles with consistent properties for applications in fields like catalysis and electronics. au.dk

Interactions with Biomacromolecules in Advanced Formulations

The interactions between this compound and biomacromolecules like proteins are a significant area of study for advanced formulations in biotechnology and personal care. elifesciences.org Its amphoteric and mild nature makes it suitable for products that come into contact with biological systems. ontosight.aigoogleapis.com

The nature of these interactions can vary based on concentration and the specific biomacromolecule involved. elifesciences.org For example, in personal care products, its interaction with skin proteins like keratin (B1170402) is a key consideration for ensuring product mildness. In biopharmaceutical applications, surfactants can influence the stability and delivery of protein-based drugs. Research has explored how surfactants can be used in formulations to improve the delivery of viral vectors for vaccines and gene therapies by interacting with cell membranes. google.comgoogle.com Furthermore, its ability to interact with other biological molecules has led to its investigation in systems for isolating nucleic acids from biological fluids. google.com

Future Directions and Emerging Research Avenues for Disodium Lauroamphodipropionate

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling of Surfactant Behavior

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the development of surfactants like Disodium (B8443419) Lauroamphodipropionate. These computational tools offer the potential to accelerate the design of new surfactant molecules and optimize their performance in various applications by predicting their behavior before synthesis. nih.govencyclopedia.pub

Machine learning algorithms, including artificial neural networks (ANNs), support vector machines (SVMs), and random forests, are being trained on large datasets to predict critical surfactant properties. researchgate.netnih.gov These properties include critical micelle concentration (CMC), surface tension, and phase behavior. encyclopedia.pubnih.gov For instance, researchers have successfully used ML to predict the phase diagrams of surfactant-oil-water systems, which is crucial for formulation design. mdpi.comresearchgate.net This predictive capability can significantly reduce the time and cost associated with experimental research and development. encyclopedia.pub

One of the key applications of AI in this field is the development of quantitative structure-activity relationship (QSAR) models to predict the toxicological endpoints of surfactants. researchgate.netmdpi.com By analyzing the molecular structure of compounds like Disodium Lauroamphodipropionate, these models can estimate their potential for skin and eye irritation, as well as their aquatic toxicity. mst.dkmst.dk This allows for the early identification of potentially hazardous compounds and the design of safer alternatives.

Furthermore, AI can optimize surfactant synthesis pathways by predicting the most efficient reaction conditions to achieve desired properties, such as high biodegradability or specific foaming characteristics. encyclopedia.pub Generative models, a subset of AI, can even propose novel surfactant structures with tailored functionalities. atamanchemicals.com The table below summarizes some of the ML models being applied in surfactant science.

| Machine Learning Model | Application in Surfactant Science | Potential Benefit for this compound |

|---|---|---|

| Artificial Neural Networks (ANN) | Predicting solubility, classifying chemical profiles. researchgate.net | Faster formulation development and quality control. |

| Support Vector Machines (SVM) | Predicting phase behavior in complex mixtures. mdpi.comresearchgate.net | Optimized performance in cleaning and personal care products. |

| Random Forest | Classifying compounds based on toxicity endpoints. nih.gov | Development of safer and more environmentally friendly formulations. |

| Decision Trees | Predicting phase behavior based on molecular parameters. nih.gov | Rapid screening of potential new structures. |

Development of Bio-Based and Sustainable Production Pathways for this compound

The increasing demand for sustainable and environmentally friendly products is driving research into bio-based production pathways for surfactants. researchgate.net The goal is to replace traditional petrochemical feedstocks with renewable resources, thereby reducing the carbon footprint of products containing this compound.

One promising approach is the use of biomass-derived starting materials. For example, lauric acid, a key component of this compound, can be sourced from coconut or palm kernel oil. googleapis.com Research is also exploring the use of sugars and other carbohydrates from agricultural waste to synthesize the hydrophilic portion of amphoteric surfactants. atamanchemicals.com This aligns with the principles of a circular economy, where waste streams are valorized into new products.

Recent studies have demonstrated the successful synthesis of amphoteric surfactants from natural precursors like laurylamine and dipropionic acid. atamanchemicals.com These bio-based surfactants often exhibit desirable properties such as low toxicity, high biodegradability, and good compatibility with other ingredients, making them suitable for use in personal care and cleaning products. atamanchemicals.com